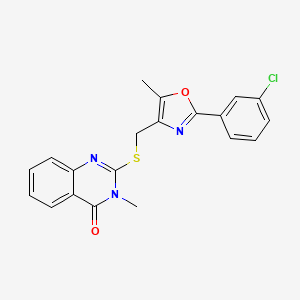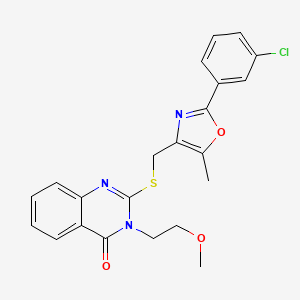![molecular formula C19H14BrN3S B3400262 4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-58-9](/img/structure/B3400262.png)
4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
Vue d'ensemble
Description
“4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine” is a nitrogen-containing heterocyclic compound . It’s a part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of a similar compound, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, involved a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate in N,N-dimethylformamide. The mixture was stirred at room temperature for 12 hours. Water was then gradually added, and the mixture was stirred for a further 10 minutes and allowed to stand for 1 hour. The precipitated crude product was filtered, washed with cold water, dried, and crystallized from ethanol/chloroform to yield the title compound .Molecular Structure Analysis
The crystal structure of the similar compound mentioned above was determined using single-crystal X-ray diffraction (SCXRD) analysis . The compound crystallizes in the monoclinic space group Pc with a = 13.4050 (4) Å, b = 4.7716 (1) Å, c = 11.7303 (4) Å, β = 105.885(3)°, and V = 721.66 (4) ų . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were also reported .Chemical Reactions Analysis
The chemical reactivity of pyrrolopyrazine derivatives has been studied using computational Density Functional Theory (DFT) and related methodologies . The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .Applications De Recherche Scientifique
Antifungal Activity
The compound has been found to exhibit moderate antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.
Antitubercular Agents
The compound has shown significant activity against the Mycobacterium tuberculosis H37Rv strain . This suggests that it could be used in the development of novel antitubercular agents.
Antibacterial Properties
Some compounds similar to “4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine” have displayed significant antibacterial activity . This indicates a potential application in the development of new antibacterial drugs.
Antifungal Properties
Certain compounds similar to “4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine” have demonstrated significant antifungal activity . This suggests a potential use in the creation of new antifungal medications.
Cytotoxicity Studies
The compound has been evaluated for its potential cytotoxicity to the Vero cell line . This is important in assessing the safety profile of the compound for potential therapeutic uses.
In Silico Studies
In silico studies have been conducted on these target molecules to better understand their action mechanisms . This can provide valuable insights into the potential biological activities of the compound.
Orientations Futures
Pyrrolopyrazine derivatives, including “4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine”, hold substantial promise as prospective contenders for the development of novel antitubercular agents . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the available literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c20-16-8-6-14(7-9-16)13-24-19-18-12-17(15-4-2-1-3-5-15)22-23(18)11-10-21-19/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGYELRMZTVIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400207.png)
![4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400232.png)





![4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400279.png)